1-(Benzenesulfonyl)-3-(3-methylbutyl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(3-methylbutyl)urea |
InChI |
InChI=1S/C12H18N2O3S/c1-10(2)8-9-13-12(15)14-18(16,17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
InChI Key |
HYFNUPQYRWLTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 Benzenesulfonyl 3 3 Methylbutyl Urea
Vibrational Spectroscopy (Infrared, IR) for Key Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea is expected to exhibit several key absorption bands corresponding to its constituent parts: the benzenesulfonyl moiety, the urea (B33335) linkage, and the 3-methylbutyl group.
The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. docbrown.infopw.edu.pl The carbonyl (C=O) stretching vibration of the urea is a strong indicator and is anticipated to be observed in the range of 1630-1680 cm⁻¹. docbrown.inforesearchgate.net The sulfonyl group (SO₂) gives rise to two characteristic strong stretching bands: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the 3-methylbutyl group should appear just below this value (approximately 2850-2960 cm⁻¹). libretexts.org Bending vibrations for the alkyl group will also be present in the fingerprint region. The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the target molecule.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Urea) | Stretching | 1630-1680 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300-1350 |
| S=O (Sulfonyl) | Symmetric Stretching | 1140-1180 |
| C-N (Urea) | Stretching | 1400-1450 |
| N-S (Sulfonamide) | Stretching | 935-875 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.
Proton (¹H) NMR Analysis for Chemical Shift and Multiplicity Characterization
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the 3-methylbutyl chain, as well as signals for the N-H protons of the urea linkage.
The protons on the benzene ring are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. chemicalbook.com The exact chemical shifts and splitting patterns will depend on the substitution pattern. The protons of the 3-methylbutyl group will be observed in the upfield region. The two methyl groups (-(CH₃)₂) are equivalent and should produce a doublet around δ 0.9 ppm, coupled to the adjacent methine proton. docbrown.infochegg.com The methylene (B1212753) group adjacent to the urea nitrogen (-CH₂-NH-) is expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 3.1-3.3 ppm. The remaining methylene (-CH₂-) and methine (-CH-) protons of the isoamyl group are predicted to resonate between δ 1.4 and 1.7 ppm. chegg.comchemicalbook.com The N-H protons are expected to show broad signals whose chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.5 - 8.0 | Multiplet |
| NH (Benzenesulfonyl side) | Variable (Broad) | Singlet |
| NH (Alkyl side) | Variable (Broad) | Triplet |
| -CH₂- (adjacent to NH) | 3.1 - 3.3 | Triplet |
| -CH- (isoamyl) | 1.6 - 1.8 | Multiplet |
| -CH₂- (isoamyl) | 1.4 - 1.6 | Quartet |
| -CH₃ (isoamyl) | 0.9 - 1.0 | Doublet |
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum will provide further confirmation of the carbon framework. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 150-160 ppm. chemicalbook.comresearchgate.net The aromatic carbons of the benzenesulfonyl group will resonate between δ 125 and 140 ppm. spectrabase.comchemicalbook.com
For the 3-methylbutyl group, the carbon attached to the nitrogen (-CH₂-NH-) will be the most downfield of the aliphatic carbons, predicted around δ 40-45 ppm. nih.gov The other carbons of the isoamyl chain are expected at approximately δ 37 ppm (-CH₂-), δ 25 ppm (-CH-), and δ 22 ppm for the terminal methyl groups (-CH₃). bartleby.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Urea) | 150 - 160 |
| Aromatic-C (ipso-S) | 135 - 140 |
| Aromatic-C | 125 - 135 |
| -CH₂- (adjacent to NH) | 40 - 45 |
| -CH₂- (isoamyl) | 36 - 38 |
| -CH- (isoamyl) | 24 - 26 |
| -CH₃ (isoamyl) | 21 - 23 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, a cross-peak would be expected between the -CH₂- protons adjacent to the urea and the neighboring -CH₂- protons of the isoamyl chain. Similarly, correlations would be seen between the methine proton and the adjacent methylene and methyl protons of the 3-methylbutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~δ 3.2 ppm would correlate with the carbon signal around δ 40-45 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the N-H protons showing a cross-peak to the carbonyl carbon, and the protons of the methylene group adjacent to the urea showing a correlation to the carbonyl carbon, thus confirming the urea linkage. The aromatic protons would show correlations to the ipso-carbon attached to the sulfur atom.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₆N₂O₃S), the calculated exact mass is 272.0882 g/mol . HRMS analysis should yield a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that matches this value with high accuracy.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. For sulfonylureas, characteristic fragmentation pathways often involve the cleavage of the bonds adjacent to the urea and sulfonyl groups. researchgate.net A common fragmentation is the loss of sulfur dioxide (SO₂), which would result in a fragment ion corresponding to [M+H-64]⁺. nih.gov Cleavage of the N-C bond on either side of the carbonyl group is also expected, leading to fragments corresponding to the benzenesulfonyl isocyanate ion and the protonated 3-methylbutylamine ion.
Table 4: Predicted HRMS Fragments for this compound
| Proposed Fragment | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₇N₂O₃S]⁺ | 273.0955 |
| [M+Na]⁺ | [C₁₁H₁₆N₂O₃SNa]⁺ | 295.0774 |
| [M+H-SO₂]⁺ | [C₁₁H₁⇇N₂O]⁺ | 209.1335 |
| [C₆H₅SO₂NCO+H]⁺ | [C₇H₆NO₃S]⁺ | 184.0063 |
| [CH₃(CH₃)CHCH₂CH₂NH₂]⁺ | [C₅H₁₄N]⁺ | 88.1121 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The primary chromophore in this compound is the benzene ring of the benzenesulfonyl group.
Benzenesulfonamides typically exhibit absorption maxima in the ultraviolet region. sielc.com It is expected that this compound will show characteristic absorption bands around 220-230 nm and a weaker, fine-structured band around 260-270 nm, which are characteristic of the π → π* transitions of the substituted benzene ring. sielc.comnist.gov The solvent used for the analysis can influence the exact position and intensity of these absorption maxima.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
| π → π | ~ 220-230 |
| π → π (fine structure) | ~ 260-270 |
Computational and Theoretical Studies of 1 Benzenesulfonyl 3 3 Methylbutyl Urea
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. ijpsr.com This technique is instrumental in drug design for predicting the binding mode of a small molecule ligand to the active site of a macromolecular target, such as a protein or enzyme.
Prediction of Binding Interactions with Model Macromolecular Targets
Molecular docking simulations for 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea would involve preparing a 3D model of the compound and docking it into the binding sites of various clinically relevant protein targets. The choice of targets would be guided by the structural similarities of the compound to known drugs; for instance, the sulfonylurea moiety is a classic pharmacophore in drugs targeting carbonic anhydrases or ATP-sensitive potassium channels.
The simulation calculates the binding affinity, typically expressed as a docking score or in units of energy (e.g., kcal/mol), which estimates the thermodynamic favorability of the ligand-protein complex. A lower binding energy generally indicates a more stable and potentially more potent interaction. While specific research on this compound is not available, a hypothetical study could yield results similar to those presented in the illustrative table below.
Hypothetical Docking Results for this compound
| Macromolecular Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| Carbonic Anhydrase II | 2ABE | -7.8 | 1.5 µM |
| SUR1 Subunit of KATP Channel | 5WUA | -8.5 | 0.5 µM |
| B-RAF Kinase | 4YHT | -6.9 | 10.2 µM |
| VEGFR-2 | 2OH4 | -7.2 | 5.6 µM |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.
Analysis of Ligand-Protein Interaction Profiles and Active Site Fit
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand within the protein's active site. researchgate.net This includes identifying key hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and specific amino acid residues.
For this compound, the analysis would likely reveal critical interactions involving the sulfonyl and urea (B33335) groups. The oxygen atoms of the sulfonyl group and the carbonyl group of the urea are strong hydrogen bond acceptors, while the N-H groups of the urea are hydrogen bond donors. The benzene (B151609) ring and the isobutyl group can engage in hydrophobic and van der Waals interactions. Understanding these interaction profiles is crucial for rational drug design and lead optimization. core.ac.uk
Illustrative Ligand-Protein Interaction Profile for this compound with a Model Kinase
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
|---|---|---|---|
| Lys709 | Hydrogen Bond | 2.1 | Sulfonyl Oxygen |
| Val757 | Hydrogen Bond | 2.9 | Urea Carbonyl Oxygen |
| Leu810 | Hydrophobic | 3.8 | Benzene Ring |
| Ile690 | Hydrophobic | 4.1 | 3-Methylbutyl Group |
| Asp830 | Electrostatic | 3.5 | Sulfonyl Group |
Note: This table presents a hypothetical interaction profile for illustrative purposes and is not based on actual simulation data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built on the principle that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov The molecules are aligned based on a common scaffold, and the steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various points on a 3D grid surrounding the molecules. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.
A CoMFA study involving this compound would require a dataset of structurally similar compounds with known biological activities. The resulting model would be represented by contour maps, indicating regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the structure-activity relationship compared to CoMFA. The use of a Gaussian function for calculating the fields in CoMSIA results in smoother and more easily interpretable contour maps.
Similar to CoMFA, a CoMSIA study would provide contour maps highlighting the key physicochemical properties that influence the biological activity of the chemical series. This information is invaluable for designing new derivatives with improved potency.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into the conformational changes and stability of ligand-protein complexes. researchgate.netnih.gov For a molecule like this compound, MD simulations can elucidate how it interacts with its biological target. These simulations model the movement of atoms in the ligand and the protein, offering a detailed view of the binding process and the stability of the resulting complex. researchgate.netnih.gov
The stability of a protein-ligand complex is crucial for its biological activity. MD simulations can assess this stability by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand's position within the protein's binding pocket over the simulation time. researchgate.net A stable binding is often indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in its binding pose. nih.gov Conversely, a rising RMSD may indicate that the ligand is unstable in the binding site and may be dissociating.
In the context of benzenesulfonylurea derivatives, MD simulations have been employed to analyze their behavior and interactions with protein targets. nih.govnih.gov These studies confirm the stability of the ligand-protein complexes over the simulation trajectory, providing evidence that supports the initial docking results. nih.gov For this compound, MD simulations would be instrumental in predicting its binding mode and the durability of its interactions with a target receptor, which is vital for its rational design as a potential therapeutic agent. nih.gov An approach known as thermal titration molecular dynamics can also be used to qualitatively estimate the stability of protein-ligand complexes by observing the conservation of the native binding mode across a series of simulations at progressively increasing temperatures. nih.gov
| Simulation Parameter | Description | Relevance to Stability Analysis |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand (or protein) at a given time and a reference structure. | Low, stable RMSD values for the ligand suggest a stable binding mode within the protein's active site. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom from its average position over the course of the simulation. | Highlights flexible regions of the protein and ligand, which can be important for binding and conformational changes. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high number of persistent hydrogen bonds often correlates with higher binding affinity and stability. |
| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Provides a quantitative measure of the strength of the interaction throughout the simulation. |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering deep insights into their structure and reactivity. researchgate.net For this compound, DFT calculations can determine various electronic parameters that are crucial for understanding its chemical behavior. These calculations can map the electron density distribution, identify the locations of frontier molecular orbitals (HOMO and LUMO), and generate a molecular electrostatic potential (MEP) map.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For sulfonylurea derivatives, these parameters can help predict how the molecule will interact with biological targets at an electronic level. acs.orgacs.org
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding.
| Electronic Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | The urea and phenyl moieties are likely to contribute to the HOMO, influencing interactions with electron-deficient sites on a receptor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | The sulfonyl group is strongly electron-withdrawing and is expected to be a major contributor to the LUMO, making it a site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. A moderate gap is expected, suggesting a balance between stability and reactivity for biological activity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Would reveal negative potential around the oxygen atoms of the sulfonyl and carbonyl groups (electrophilic sites) and positive potential around the N-H protons (nucleophilic sites). |
The three-dimensional conformation of a drug molecule is a key determinant of its biological activity, as it must fit into the specific binding site of its target protein. The urea moiety within this compound has several rotatable bonds, leading to a variety of possible conformations. Quantum chemical calculations are used to perform conformational analysis, identifying the most stable, low-energy conformations of the molecule. researchgate.netnih.gov
Studies on related N-alkyl-N'-aryl ureas have shown that the methylation pattern can significantly affect the conformational preference of the system. researchgate.net For sulfonylureas, the ketone form of the urea group, surrounded by two NH groups, is generally the most predominant and stable configuration. acs.org This stability is often enhanced by the formation of intramolecular hydrogen bonds. acs.org
Tautomerism, the migration of a proton, is another important aspect for the urea moiety. The common keto form (-NH-C(=O)-NH-) can potentially tautomerize to the enol form (-NH-C(OH)=N-). DFT calculations can predict the relative energies of these tautomers. For sulfonylureas, the iminol tautomeric forms have been calculated to be only about 5-6 kcal/mol higher in energy than the keto form, suggesting they could be accessible under certain conditions. acs.org The presence of different tautomers can have significant implications for the molecule's hydrogen bonding patterns and its interactions with a biological target.
| Conformation/Tautomer | Key Dihedral Angles | Predicted Relative Stability |
| Trans-Trans Conformation | Describes the orientation around the C-N bonds of the urea group. | Often a low-energy conformation for ureas, allowing for extended hydrogen bonding networks. |
| Cis-Trans Conformation | An alternative orientation around one of the C-N bonds. | Can be stabilized by intramolecular hydrogen bonds, especially in N-alkyl-N'-aryl ureas. researchgate.net |
| Keto Tautomer | The standard -NH-C(=O)-NH- form. | Predicted to be the most stable tautomer for sulfonylureas. acs.orgacs.org |
| Enol (Iminol) Tautomer | The -NH-C(OH)=N- form. | Higher in energy but potentially accessible, which could alter binding properties. acs.org |
In Silico Prediction of Molecular Parameters Relevant to Chemical Design
Hydrogen bonds are one of the most critical non-covalent interactions in drug-receptor binding, significantly contributing to binding affinity and specificity. sciepub.comresearchgate.net The molecule this compound possesses several functional groups capable of participating in hydrogen bonding. In silico methods can accurately predict the hydrogen bond donor and acceptor strength of these groups, which is invaluable for chemical design. rowansci.com
The primary hydrogen bond donors in this molecule are the two N-H groups of the urea moiety. The acidity of these protons, and thus their strength as hydrogen bond donors, is influenced by the attached benzenesulfonyl and 3-methylbutyl groups. The sulfonyl group, being strongly electron-withdrawing, increases the acidity of the adjacent N-H proton, making it a strong hydrogen bond donor.
The principal hydrogen bond acceptors are the oxygen atoms of the sulfonyl group (SO₂) and the carbonyl group (C=O) of the urea moiety. nih.gov The sulfonyl oxygens are generally strong hydrogen bond acceptors. The carbonyl oxygen's acceptor strength is also significant. Computational models based on calculated molecular electrostatic potential can predict the hydrogen bond basicity (pKBHX) for each acceptor site. chemrxiv.org Crystal structure analyses of related sulfonylurea compounds reveal extensive intermolecular hydrogen bonding networks, often involving these donor and acceptor sites, forming patterns like infinite chains or dimers. researchgate.netkoreascience.kr
| Functional Group | Hydrogen Bonding Role | Predicted Strength | Importance in Chemical Design |
| Sulfonyl N-H | Donor | Strong | The electron-withdrawing sulfonyl group enhances the acidity of this proton, making it a key interaction point with receptor acceptor sites. |
| Alkyl N-H | Donor | Moderate | Provides an additional hydrogen bond donor site for interaction with the target protein. |
| Sulfonyl Oxygens (O=S=O) | Acceptor | Strong | These are primary sites for hydrogen bonding with donor groups on the receptor, such as hydroxyl or amide protons. nih.gov |
| Carbonyl Oxygen (C=O) | Acceptor | Strong | A crucial hydrogen bond acceptor that frequently participates in the recognition of urea-containing ligands by their biological targets. |
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. For this compound, the calculated TPSA value is 77.76 Ų. This value suggests a moderate degree of polarity, which can influence its ability to permeate biological membranes.
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 77.76 Ų |
Computational Lipophilicity (logP) and Solubility Parameters
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a fundamental property that governs the solubility, absorption, distribution, metabolism, and excretion (ADME) of a compound. It describes the partitioning of a molecule between a lipidic and an aqueous phase. Due to the challenges in experimental determination, several computational models are employed to predict logP values.
For this compound, various theoretical models provide a consensus LogP value of 2.70. These different models employ distinct algorithms and datasets for their predictions, and the range of values obtained reflects the nuances of each computational approach. The predicted water solubility class for this compound is 'Soluble'.
| LogP Model | Predicted Value |
|---|---|
| Consensus LogP | 2.70 |
| Solubility Parameter | Prediction |
|---|---|
| Water Solubility Class | Soluble |
Advanced Analytical Methodologies for Sulfonylurea Compounds
Chromatographic Separation and Detection Techniques
Chromatographic methods are the cornerstone for the analysis of sulfonylurea compounds, providing the necessary separation from potential interferences prior to detection. The choice of technique is primarily dictated by the compound's physicochemical properties, such as volatility and polarity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonylurea compounds due to their generally low volatility and thermal instability, making them unsuitable for direct analysis by gas chromatography. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. C8 and C18 reversed-phase columns are commonly employed, offering effective separation based on the hydrophobicity of the different sulfonylureas.
A range of detectors can be coupled with HPLC systems for the detection of sulfonylureas:
UV-Vis Detectors: Many sulfonylurea compounds possess chromophores that absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. Detection is often performed at wavelengths around 214 nm, providing good sensitivity for many of these compounds. However, UV detection can sometimes be susceptible to interference from co-eluting compounds, potentially leading to false positive results.
Photodiode Array (PDA) Detectors: PDA detectors offer an advantage over single-wavelength UV detectors by acquiring the entire UV spectrum of the eluting compounds. This provides additional information that can be used to confirm the identity and purity of the analyte peak.
Fluorescence Detectors: For sulfonylureas that are naturally fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers higher sensitivity and selectivity compared to UV detection.
| Parameter | Typical Conditions for Sulfonylurea Analysis |
| Column | C8 or C18 reversed-phase |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients, often with acid modifiers like formic acid |
| Detector | UV-Vis (e.g., 214 nm), PDA, Fluorescence |
Gas Chromatography (GC) for Volatile Derivatives
While most sulfonylureas are not sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, derivatization techniques can be employed to convert them into more amenable forms. This typically involves chemical modification to increase volatility and thermal stability. Although less common than HPLC, GC coupled with sensitive detectors like mass spectrometry (GC-MS) can provide high-resolution separation and definitive identification.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful separation technique for sulfonylurea compounds, offering high separation efficiencies, short analysis times, and minimal solvent consumption. In Capillary Zone Electrophoresis (CZE), a common mode of CE, charged analytes migrate in a capillary filled with a buffer solution under the influence of an electric field. The separation is based on the differences in the electrophoretic mobilities of the compounds.
Studies have demonstrated the successful separation of mixtures of sulfonylurea herbicides using CZE with very high theoretical plate counts. The composition of the running buffer, including pH and the addition of organic modifiers like acetonitrile, is a critical parameter for optimizing separation. Micellar Electrokinetic Chromatography (MEKC), a variation of CE that uses micelles in the buffer, can also enhance the separation of neutral and charged sulfonylureas.
Mass Spectrometry (MS) Applications in Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the trace analysis of sulfonylurea compounds, offering unparalleled sensitivity and selectivity. It is frequently coupled with chromatographic techniques to provide unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the gold standard for the analysis of sulfonylurea compounds in various matrices, including biological and environmental samples. LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS.
For even greater confidence in identification and quantification, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion of the target analyte (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. LC-MS/MS methods have been developed for the simultaneous detection of a wide range of sulfonylurea drugs and their metabolites.
| Parameter | Typical Conditions for Sulfonylurea LC-MS/MS Analysis |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ (protonated molecule) |
| Product Ions | Specific fragments characteristic of the sulfonylurea structure |
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the most common ionization technique used for the analysis of sulfonylureas by LC-MS. ESI is a soft ionization technique that generates intact molecular ions (or protonated molecules, [M+H]⁺) with minimal fragmentation. This is particularly advantageous for the analysis of thermally labile compounds like sulfonylureas. The fragmentation patterns of these protonated molecules can then be studied using tandem mass spectrometry to elucidate their structure. The fragmentation of aromatic sulfonamides in ESI-MS often involves the elimination of sulfur dioxide (SO2) via rearrangement.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique for the separation and characterization of ions in the gas phase. mdpi.com IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. mdpi.com This technique offers an additional dimension of separation when coupled with mass spectrometry (MS), enhancing selectivity and sensitivity. mdpi.com
The integration of IMS into liquid chromatography-mass spectrometry (LC-MS) workflows is particularly advantageous for analyzing complex samples. It can improve the separation of isobaric and isomeric compounds, which are challenging to resolve using chromatography or mass spectrometry alone. mdpi.com Furthermore, IMS can help to reduce background noise, thereby increasing the sensitivity of the analytical method. mdpi.com The collision cross-section (CCS) value derived from IMS measurements provides a unique physicochemical property of an ion, which can be used for more confident compound identification. biorxiv.org
While direct applications of IMS for "1-(Benzenesulfonyl)-3-(3-methylbutyl)urea" are not extensively documented in the reviewed literature, the technique's proven success with other small molecules and metabolites suggests its high potential. mdpi.comexcellims.com For instance, IMS has been used in the analysis of various metabolites in biological samples like breath, urine, and blood, demonstrating its utility in clinical diagnostics. excellims.com The principles of IMS make it a promising tool for the rapid and sensitive detection of sulfonylureas, including this compound, especially when high throughput and detailed structural information are required.
Advanced Sample Preparation Techniques
Effective sample preparation is a critical step in the analytical workflow for sulfonylurea compounds, aiming to isolate and concentrate the analytes from complex matrices while removing interfering substances.
Solid-Phase Extraction (SPE) and Microextraction Methods (e.g., DLLME)
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. For sulfonylurea compounds, C18-bonded silica (B1680970) cartridges are commonly employed. capes.gov.brnih.gov These cartridges effectively retain sulfonylureas from various matrices, such as water and serum, allowing for their subsequent elution with an appropriate solvent. capes.gov.brnih.gov Studies have demonstrated good recoveries for a range of sulfonylurea herbicides from bovine milk using Chem Elut cartridges, with recovery rates typically falling between 78.4% and 99.7%. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that offers high enrichment factors and requires minimal solvent volumes. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets that facilitate rapid analyte extraction. researchgate.net This method has been successfully applied to the determination of sulfonylurea herbicides in water and cereal samples. researchgate.netrsc.org For example, a method using 1-octanol (B28484) as the extraction solvent and ethyl acetate (B1210297) as the disperser achieved enrichment factors between 110 and 271 for seven sulfonylurea herbicides in cereal samples, with recoveries ranging from 80% to 103%. rsc.org Another study combining dispersive solid-phase extraction (DSPE) with DLLME for soil samples reported enrichment factors of 102 to 216 and recoveries of 76.3% to 92.5%. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS methodology has become a popular sample preparation approach for the analysis of pesticide residues, including sulfonylureas, in a variety of food and environmental matrices. bohrium.comresearchgate.net The procedure typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a partitioning step using salts like anhydrous magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where various sorbents are used to remove matrix interferences. nih.gov
For the analysis of sulfonylureas, different sorbents have been evaluated for the d-SPE step. While primary secondary amine (PSA) is a common sorbent, it can sometimes lead to lower recoveries for acidic pesticides like sulfonylureas. researchgate.net Therefore, alternative or mixed sorbents are often explored. For instance, a mixture of silica coated with zirconium dioxide (Z-Sep) and C18 has been shown to provide good cleanup for sulfonylurea analysis in sweet corn and green soybeans, with recoveries ranging from 80.0% to 108.2%. nih.gov Similarly, Z-Sep+ was found to be the best cleanup agent for analyzing nine sulfonylureas in edible seeds, yielding extraction efficiencies greater than 86.2%. nih.gov
| Matrix | Number of Sulfonylureas | Cleanup Sorbent | Recoveries (%) | Reference |
|---|---|---|---|---|
| Sweet Corn & Green Soybeans | 32 | Z-Sep/C18 | 80.0 - 108.2 | nih.gov |
| Edible Seeds | 9 | Z-Sep+ | > 86.2 | nih.gov |
| Tomatoes | 7 | C18 | 70 - 120 | researchgate.net |
Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule or a class of structurally related compounds. acs.org This high selectivity makes them excellent sorbents for solid-phase extraction, a technique known as MISPE. acs.org MIPs are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest or a structural analog). acs.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte.
Several studies have reported the successful synthesis and application of MIPs for the selective extraction of sulfonylureas. For example, a MIP synthesized using metsulfuron-methyl (B1676535) as a template and 2-(trifluoromethyl)acrylic acid as a functional monomer was used to enrich five sulfonylureas from water and soil samples. acs.org In another study, MIPs prepared with a polymerizable ion pair demonstrated high affinity and binding capacity for glibenclamide, achieving recoveries of up to 98% from blood serum. nih.govresearchgate.net MIPs have also been developed for the class-selective extraction of multiple sulfonylurea herbicides from various agricultural products, with recoveries ranging from 74.8% to 110.5%. nih.gov
| Template Molecule | Matrix | Target Analytes | Recoveries (%) | Reference |
|---|---|---|---|---|
| Glibenclamide | Blood Serum | Glibenclamide | up to 98 | nih.govresearchgate.net |
| Metsulfuron-methyl | Water, Soil | 5 Sulfonylureas | Not specified | acs.org |
| Metsulfuron-methyl & Chlorsulfuron | Agro-products | 29 Sulfonylureas | 74.8 - 110.5 | nih.gov |
| Metsulfuron-methyl | Rice, Corn, Soybean | 5 Sulfonylureas | 77.56 - 99.81 | ukm.my |
Mechanistic Research on Molecular Interactions and Reactivity Profiles of Sulfonylurea Structures
Enzymatic Inhibition Mechanisms by Sulfonylureas
Sulfonylurea compounds are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netcsic.eswikipedia.org This enzyme is crucial as it catalyzes the initial step in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for the growth of plants and microorganisms but are not synthesized in animals. researchgate.netcsic.es This selectivity is the basis for their widespread use as herbicides. wikipedia.org The inhibition of AHAS by sulfonylureas leads to a deficiency in these vital amino acids, ultimately causing cessation of growth and plant death. frontiersin.org
The inhibition of Acetolactate Synthase (AHAS) by sulfonylureas is a highly specific and potent interaction. AHAS requires three cofactors for its catalytic activity: thiamine diphosphate (ThDP), a magnesium ion (Mg²⁺), and flavin adenine dinucleotide (FAD). eurekaselect.com The enzyme's reaction involves the decarboxylation of a pyruvate molecule to form an enzyme-bound hydroxyethyl intermediate, which then reacts with a second molecule of pyruvate or 2-ketobutyrate. eurekaselect.com
Sulfonylurea inhibitors act by forming a stable enzyme-inhibitor complex. The binding is typically slow and reversible, but with very low dissociation constants, leading to effective and prolonged inhibition. Molecular docking studies and kinetic analyses have shown that sulfonylureas are effective in preventing the binding of substrates to the enzyme. researchgate.net The formation of the enzyme-inhibitor complex blocks the substrate access channel, physically preventing substrate molecules from reaching the active site where the catalytic reaction occurs. dergipark.org.tr This blockage halts the biosynthetic pathway for branched-chain amino acids.
The structural basis for the potent inhibition of AHAS by sulfonylureas has been elucidated through X-ray crystallography studies of the enzyme in complex with various inhibitors. dergipark.org.trresearchgate.net These studies reveal that the sulfonylurea molecule binds within a channel that leads to the enzyme's active site. dergipark.org.tr The inhibitor sits at the entrance of this channel, effectively acting as a plug.
The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues lining the channel. dergipark.org.tr Although the specific residues can vary slightly depending on the enzyme source (e.g., plant vs. yeast) and the specific sulfonylurea, a conserved set of interactions is generally observed. Mutations in these key residues can disrupt inhibitor binding, leading to herbicide resistance.
Table 1: Key Amino Acid Residues in AHAS Involved in Sulfonylurea Binding
| Amino Acid Residue | Typical Location/Function in Binding Site | Type of Interaction |
|---|---|---|
| Proline | Forms part of the hydrophobic pocket accommodating the inhibitor's aryl ring. | Hydrophobic |
| Tryptophan | Engages in π-stacking interactions with the aromatic portions of the sulfonylurea. dergipark.org.tr | Hydrophobic / π-stacking |
| Lysine | Can form hydrogen bonds with the sulfonyl group of the inhibitor. dergipark.org.tr | Hydrogen Bonding |
| Aspartate | Interacts with the urea (B33335) portion of the inhibitor via hydrogen bonds. | Hydrogen Bonding |
| Arginine | Contributes to the polar contacts that stabilize the inhibitor within the binding channel. | Hydrogen Bonding / Electrostatic |
Binding of some sulfonylureas can also induce conformational changes in the enzyme and may lead to the fragmentation or modification of the ThDP cofactor, further contributing to the inhibition. eurekaselect.comresearchgate.net
Stereochemical Investigations of Chirality and Its Role in Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. mdpi.com The interaction between a molecule and a biological target, such as an enzyme or receptor, is often highly stereoselective, meaning that one stereoisomer may exhibit significantly different activity from another. csic.esresearchgate.net This is because the binding sites of enzymes and receptors are themselves chiral, and thus interact differently with the distinct spatial arrangements of stereoisomers. csic.es
The specific compound 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not have enantiomers or diastereomers. However, the principles of stereochemistry are highly relevant to the broader class of sulfonylurea compounds. For many chiral herbicides, it has been demonstrated that one enantiomer possesses the majority of the desired biological activity, while the other may be less active or inactive. csic.es This difference in activity is a direct result of the specific three-dimensional fit required for effective binding to the target enzyme's active site. The precise geometry of the inhibitor must be complementary to that of the binding pocket to maximize the stabilizing interactions required for potent inhibition.
Chemical and Enzymatic Biotransformation Pathways
The persistence and fate of sulfonylurea compounds in the environment are governed by their susceptibility to transformation through both chemical and biological processes. These pathways determine the compound's half-life and the nature of its degradation products.
The primary mechanism of chemical degradation for sulfonylurea compounds in aqueous environments is hydrolysis. nih.govacs.org This reaction involves the cleavage of the sulfonylurea bridge, which is the linkage between the sulfonyl group and the urea moiety. This cleavage breaks the molecule into two primary fragments: a substituted benzenesulfonamide (B165840) and a substituted heterocyclic amine or, in the case of this compound, the corresponding amine derived from the urea portion.
The rate of hydrolysis is highly dependent on pH and temperature. acs.org Generally, sulfonylureas are most stable under neutral to slightly alkaline conditions and degrade much more rapidly under acidic conditions. nih.govacs.org The acid-catalyzed hydrolysis proceeds via protonation of the urea carbonyl oxygen or a nitrogen atom, which makes the bridge more susceptible to nucleophilic attack by water.
Table 2: Representative Half-Life of Sulfonylurea Herbicides as a Function of pH
This table illustrates the general trend of pH-dependent hydrolysis for the sulfonylurea class. Data is for representative compounds and not specific to this compound.
| Compound | pH 5 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) |
|---|---|---|---|
| Chlorsulfuron | 1-2 weeks | > 20 weeks | > 20 weeks |
| Metsulfuron-methyl (B1676535) | 3-4 weeks | > 20 weeks | > 20 weeks |
| Thifensulfuron-methyl | ~ 1 week | ~ 6 weeks | Stable |
In biological systems, xenobiotics like sulfonylureas are often metabolized through enzymatic pathways to facilitate their detoxification and excretion. A key Phase II metabolic reaction is conjugation with glutathione (GSH), a process catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). nih.govunl.edunih.gov
GSTs catalyze the nucleophilic attack of the sulfur atom of glutathione on electrophilic centers of substrate molecules. frontiersin.org This reaction attaches the bulky, hydrophilic glutathione tripeptide to the xenobiotic, forming a glutathione S-conjugate. nih.gov This process effectively neutralizes reactive electrophiles and significantly increases the water solubility of the compound, which is the first step in the mercapturic acid pathway leading to its elimination. nih.govnih.gov It is considered likely that compounds with sulfonylurea functionalities undergo metabolic transformation where conjugation with GSH plays an important role in their disposition. nih.gov
The resulting glutathione conjugate is typically sequestered into the vacuole in plants or further processed in animals. unl.edu Subsequent enzymatic steps cleave the glutamate and glycine residues, leaving a cysteine conjugate, which is then N-acetylated to form a mercapturic acid derivative that can be readily excreted. nih.gov This enzymatic pathway represents a crucial mechanism for the detoxification of sulfonylurea compounds in living organisms.
Structure-Activity Relationships (SAR) in Chemical Interaction Profiles
The chemical interaction profile of a sulfonylurea compound is intrinsically linked to its molecular architecture. The general structure consists of a central arylsulfonylurea core, which can be chemically modified with different substituents. wikipedia.org These modifications, particularly at the R¹ position of the aryl ring and the R² position of the terminal urea nitrogen, play a critical role in determining the compound's reactivity and its ability to interact with biological targets. wikipedia.org For this compound, the R¹ position is unsubstituted (a phenyl ring), and the R² position is occupied by a 3-methylbutyl group.
Impact of Substituent Modifications on Chemical Reactivity and Selectivity
The nature of the substituents on the sulfonylurea framework is a primary determinant of its chemical reactivity and selectivity in molecular interactions. nih.gov The sulfonylurea functional group itself consists of a sulfonyl group (-S(=O)₂) attached to a ureylene group. wikipedia.org Alterations to the groups attached to this core can significantly influence properties such as binding affinity and exchange rates with receptors. nih.gov
The R² substituent on the terminal nitrogen of the urea moiety is particularly crucial for conferring selectivity. nih.gov Lipophilic (fat-soluble) substituents at this position are known to be a major factor for achieving selectivity for certain sulfonylurea receptor (SUR) subtypes, such as SUR1. nih.gov The 3-methylbutyl group in this compound is a lipophilic alkyl chain, which suggests it contributes significantly to the molecule's interaction selectivity. nih.gov Studies on other sulfonylureas have demonstrated that changing this lipophilic group has a marked effect on receptor affinity. For instance, replacing a large lipophilic cyclohexyl ring with a smaller methyl group can substantially reduce selectivity for the SUR1 receptor. nih.gov
The reactivity of the urea moiety is also influenced by its substituents. The reaction of urea derivatives with other compounds in acidic solutions is dependent on the nature of the groups attached to the nitrogen atoms. rsc.orgrsc.org While specific reactivity data for the 3-methylbutyl substituent is not detailed in the available literature, the general principle holds that the electronic and steric properties of this group will modulate the reactivity of the adjacent nitrogen and carbonyl group.
The table below illustrates the impact of different R² substituents on the binding affinity for sulfonylurea receptors, drawing from research on various sulfonylurea compounds to contextualize the role of the 3-methylbutyl group.
| Compound Example | R² Substituent | Key Structural Feature | Impact on Receptor Interaction | Reference |
|---|---|---|---|---|
| Glibenclamide | Cyclohexyl with an attached benzamidoethyl group | Large, complex lipophilic group | High affinity and high selectivity for SUR1 over SUR2 isoforms. nih.gov | nih.gov |
| Glimepiride | Substituted cyclohexyl ring | Large lipophilic group with a different linkage compared to Glibenclamide. | Exhibits a significantly higher exchange rate with the receptor but lower binding affinity compared to Glibenclamide. nih.gov | nih.gov |
| Tolbutamide (B1681337) | n-Butyl | Simple, medium-sized alkyl chain | Considered a first-generation sulfonylurea with lower potency compared to second-generation agents having more complex R² groups. nih.gov | nih.gov |
| This compound | 3-methylbutyl (isopentyl) | Branched, medium-sized alkyl chain | The lipophilic nature of this group is expected to favor interaction with SUR receptors, contributing to selectivity. nih.gov | nih.gov |
Insights into Key Pharmacophoric Features for Molecular Recognition and Design
A pharmacophore is the three-dimensional arrangement of molecular features essential for biological activity. For the sulfonylurea class of compounds, the key pharmacophoric features are well-established and provide a basis for understanding the molecular recognition of this compound.
The essential scaffold for activity is the sulfonylurea moiety itself, which contains critical hydrogen bond donors (the NH groups) and hydrogen bond acceptors (the carbonyl and sulfonyl oxygens). nih.gov These features allow the molecule to form strong interactions with receptor sites. nih.gov The molecular recognition process for sulfonylureas is driven by the spatial arrangement of a few key components:
An Acidic/Anionic Center : The sulfonylurea group is weakly acidic and can be deprotonated, which is a favorable characteristic for interaction with sulfonylurea receptors. nih.gov
Lipophilic Groups : The molecule typically possesses two lipophilic (fat-soluble) regions connected by the central sulfonylurea bridge. nih.gov In this compound, these are the benzene (B151609) ring and the 3-methylbutyl group. These lipophilic areas are crucial for binding affinity and selectivity. nih.gov
Hydrogen Bonding Domain : The urea and sulfonamide portions of the molecule provide the necessary hydrogen bond donors and acceptors that interact with specific amino acid residues within a binding pocket. nih.gov
The table below summarizes the key pharmacophoric features of this compound.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Molecular Recognition | Reference |
|---|---|---|---|
| Aryl Lipophilic Region | Benzenesulfonyl group | Contributes to overall lipophilicity and binding affinity. nih.gov | nih.gov |
| Alkyl Lipophilic Region | 3-methylbutyl group | Crucial for determining selectivity for receptor subtypes. nih.gov | nih.gov |
| Hydrogen Bond Donors | Two N-H groups of the urea moiety | Forms hydrogen bonds with amino acid residues in the receptor binding site. nih.gov | nih.gov |
| Hydrogen Bond Acceptors | Carbonyl (C=O) and Sulfonyl (SO₂) oxygens | Acts as acceptors for hydrogen bonds from the receptor. nih.gov | nih.gov |
| Central Acidic Linker | Sulfonylurea bridge | Connects the lipophilic regions and provides the correct spatial orientation for binding. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(Benzenesulfonyl)-3-(3-methylbutyl)urea, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride with 3-(3-methylbutyl)urea under basic conditions. Optimization can be achieved by varying reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (reflux vs. ambient), and catalyst selection (e.g., triethylamine or pyridine). Evidence from analogous urea derivatives suggests that reflux conditions improve yield due to enhanced reaction kinetics, while room temperature may reduce side reactions . For systematic optimization, a fractional factorial design can identify critical variables (e.g., molar ratios, solvent volume) to minimize experimental runs while maximizing yield .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic cross-validation:
- FTIR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and urea (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–8.0 ppm for benzenesulfonyl) and aliphatic chains (δ 0.8–1.6 ppm for 3-methylbutyl).
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
These methods are standard for urea derivatives, as demonstrated in studies optimizing analogous compounds .
Advanced Research Questions
Q. How can factorial design approaches be applied to optimize the synthesis of this compound in multi-variable systems?
- Methodological Answer : A 2<sup>k</sup> factorial design is ideal for screening critical factors (e.g., temperature, solvent, catalyst concentration). For example:
- Variables : Temperature (25°C vs. 80°C), solvent (polar vs. nonpolar), catalyst loading (1 eq. vs. 1.5 eq.).
- Response : Yield and purity.
Statistical software (e.g., Minitab) can analyze interactions between variables and identify optimal conditions. This approach reduces the number of experiments by ~50% compared to one-factor-at-a-time (OFAT) methods, as highlighted in chemical engineering studies .
Q. What computational strategies are available to predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways and transition states. For instance:
- Reactivity : Calculate activation energies for sulfonylation steps to predict kinetic barriers.
- Stability : Simulate degradation pathways under acidic/alkaline conditions using molecular dynamics.
The ICReDD framework integrates these computations with experimental feedback loops to refine reaction conditions iteratively .
Q. When encountering contradictory spectroscopic data between batches, what methodological steps should researchers take to identify and resolve discrepancies?
- Methodological Answer :
Cross-validation : Re-analyze samples using orthogonal techniques (e.g., NMR + X-ray crystallography for structural ambiguity).
Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete sulfonylation).
Replicate experiments : Isolate variables (e.g., solvent purity, moisture levels) to identify contamination sources.
Studies on urea derivatives emphasize the need for rigorous replication and multi-technique validation to resolve data inconsistencies .
Q. How can researchers leverage hybrid computational-experimental workflows to accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer :
- Step 1 : Perform virtual screening (e.g., molecular docking) to prioritize derivatives with predicted binding affinity to target proteins (e.g., kinases).
- Step 2 : Synthesize top candidates using high-throughput robotic platforms.
- Step 3 : Validate activity via in vitro assays (e.g., enzyme inhibition).
This workflow, inspired by ICReDD’s reaction design principles, reduces development time by 30–50% compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
